molecular formula C8H12O2 B1233885 4-oxo-2E-Octenal

4-oxo-2E-Octenal

Cat. No. B1233885
M. Wt: 140.18 g/mol
InChI Key: KKCMFNUPOSVKRS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2E-Octenal is a fatty aldehyde.

Scientific Research Applications

Pheromone Components and Defensive Compounds

4-oxo-2E-Octenal has been identified in scientific research as a component in pheromones and defensive compounds. Studies have shown its presence in true bug defensive secretions and as a pheromone component for several species. The synthesis of these compounds for research purposes has been simplified, making them more accessible for further investigation (Moreira & Millar, 2005).

Antibacterial Activity

Research has demonstrated the antibacterial activity of 4-oxo-2E-Octenal. A study identified this compound in the secretion from Dolycoris baccarum nymphs and adults, finding it effective in inhibiting bacterial growth. This suggests its potential use in developing antibacterial agents (Noge et al., 2012).

Cytotoxicity in Marine Organisms

Another area of research involves the cytotoxicity of diatom-derived aldehydes like 4-oxo-2E-Octenal in various organisms across different phyla. These compounds have shown activity against bacteria, fungi, and displayed algicidal properties. Their cytotoxic nature is linked to their chemical reactivity towards nucleophilic biomolecules (Adolph et al., 2004).

Interaction with Phenolic Compounds

Research has also explored the reaction between 4-oxo-2-alkenals, including 4-oxo-2E-Octenal, and phenolic compounds. This study is significant for understanding the removal of these aldehydes by phenolic compounds in foods, potentially impacting food chemistry and safety (Hidalgo et al., 2018).

Synthesis Methods

Additionally, there have been advancements in the methodologies for synthesizing compounds related to 4-oxo-2E-Octenal. These developments have implications for the production of polyene compounds and natural products, broadening the scope of organic synthesis (Ma & Lu, 1990).

Lipid Peroxidation and Genotoxicity

A pivotal study investigated the role of 2-alkenals in generating genotoxic 4-oxo-2-alkenals during lipid peroxidation. This research offers insights into the complex processes of lipid peroxidation and its association with aging and disease, highlighting the potential health implications of 4-oxo-2E-Octenal (Nuka et al., 2016).

properties

Product Name

4-oxo-2E-Octenal

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-4-oxooct-2-enal

InChI

InChI=1S/C8H12O2/c1-2-3-5-8(10)6-4-7-9/h4,6-7H,2-3,5H2,1H3/b6-4+

InChI Key

KKCMFNUPOSVKRS-GQCTYLIASA-N

Isomeric SMILES

CCCCC(=O)/C=C/C=O

SMILES

CCCCC(=O)C=CC=O

Canonical SMILES

CCCCC(=O)C=CC=O

synonyms

4-oxo-2-octenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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